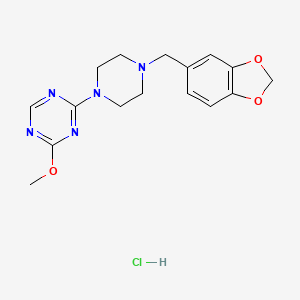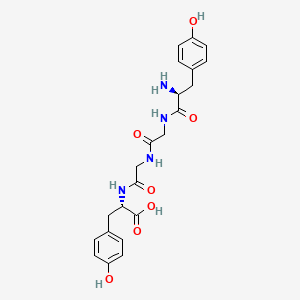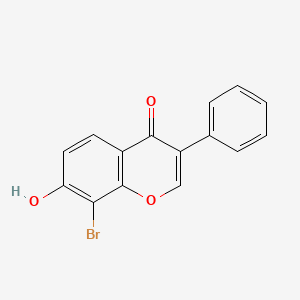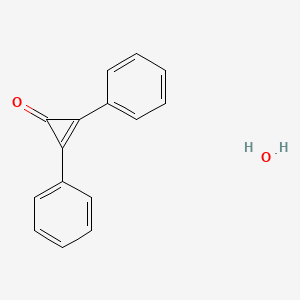
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride: is a chemical compound with the molecular formula C16H20ClN5O3 and a molecular weight of 365.8147 . This compound is known for its unique structure, which includes a triazine ring substituted with a methoxy group and a piperonyl-piperazinyl moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The methoxy group and the piperonyl-piperazinyl moiety are introduced through substitution reactions. These reactions often require specific reagents and conditions to ensure the correct substitution pattern.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as to reduce production costs.
Análisis De Reacciones Químicas
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate. The major products of these reactions depend on the specific conditions used.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups on the triazine ring or the piperonyl-piperazinyl moiety are replaced with other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various medical conditions.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways affected by the compound.
Comparación Con Compuestos Similares
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride can be compared with other similar compounds, such as:
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, free base: This compound lacks the hydrochloride salt, which can affect its solubility and reactivity.
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, dihydrochloride: This compound has two hydrochloride salts, which can influence its chemical properties and biological activity.
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrobromide: This compound has a hydrobromide salt instead of a hydrochloride salt, which can alter its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the monohydrochloride salt, which can influence its chemical and biological properties.
Propiedades
Número CAS |
21394-86-5 |
|---|---|
Fórmula molecular |
C16H20ClN5O3 |
Peso molecular |
365.81 g/mol |
Nombre IUPAC |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methoxy-1,3,5-triazine;hydrochloride |
InChI |
InChI=1S/C16H19N5O3.ClH/c1-22-16-18-10-17-15(19-16)21-6-4-20(5-7-21)9-12-2-3-13-14(8-12)24-11-23-13;/h2-3,8,10H,4-7,9,11H2,1H3;1H |
Clave InChI |
NBZKDTLIJWTRMD-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)









![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)

![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
